Tris(dimethylamino)antimony

Catalog No.
S3440234
CAS No.
7289-92-1
M.F
C6H18N3Sb
M. Wt
253.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dimethylamino)antimony

Traditional antimony halide or alkyl precursors corrode equipment, require high temperatures, and compromise film purity. Tris(dimethylamino)antimony (TDMASb) solves these: a halogen-free, high-volatility liquid enabling low-temperature (130-150°C) ALD/CVD of pure Sb thin films. No corrosive HCl byproducts, no pyrophoric risks. Ideal for phase-change memory, solar absorbers, and oxide sensors. Bulk stock available with rapid global delivery.

CAS Number

7289-92-1

Product Name

Tris(dimethylamino)antimony

IUPAC Name

N-[bis(dimethylamino)stibanyl]-N-methylmethanamine

Molecular Formula

C6H18N3Sb

Molecular Weight

253.99 g/mol

InChI

InChI=1S/3C2H6N.Sb/c3*1-3-2;/h3*1-2H3;/q3*-1;+3

InChI Key

ZUSRFDBQZSPBDV-UHFFFAOYSA-N

SMILES

CN(C)[Sb](N(C)C)N(C)C

Canonical SMILES

CN(C)[Sb](N(C)C)N(C)C

Atomic number of base material: 51 Antimony

Synonyms

Tris(dimethylamino)antimony, Tris(dimethylamino)stibine, Tris(N,N-dimethylamino)antimony(III), TDMASb, Tris(dimethylamido)antimony, Antimony tris(dimethylamide)

Purity

≥99%

Package Size

1 g, 5 g

Tris(dimethylamino)antimony (TDMASb, CAS 7289-92-1) is a liquid, halogen-free, homoleptic metal-amide precursor primarily utilized for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of antimony-containing thin films, such as Sb2Te3, Sb2S3, and SnOx[1]. As a highly volatile liquid with a vapor pressure of 1.04 Torr at 30 °C, it offers superior transport efficiency in vapor-phase delivery systems compared to solid alkoxide or aryl alternatives[2]. Its procurement value lies in its ability to enable low-temperature (130–150 °C) deposition windows while eliminating the corrosive byproducts and halogen contamination risks associated with traditional halide precursors like antimony trichloride[3].

Procurement Fit

Workflow ALD, CVD, OMVPE, and quantum dot synthesis
Selection High-purity metalorganic antimony precursor
Use context III-V semiconductor, thermoelectric, and phase-change memory fabrication

Substituting TDMASb with generic antimony sources such as antimony trichloride (SbCl3) or trimethylantimony (TMSb) introduces severe process liabilities. Halide precursors like SbCl3 generate corrosive hydrogen chloride (HCl) byproducts during deposition, which can degrade sensitive substrates and exhaust systems, while also requiring higher delivery temperatures to achieve sufficient vapor pressure [1]. Conversely, highly reactive alkyls like TMSb are notoriously pyrophoric and highly toxic, necessitating stringent and costly safety protocols [2]. Furthermore, substituting with solid precursors such as triphenylantimony (SbPh3) demands significantly higher sublimation temperatures, complicating precursor delivery and increasing the risk of carbon contamination in the resulting thin films [1].

Substitution Risk

Stibine hazard SbH₃ requires high-temperature cracking and poses toxicity challenges; direct replacement may alter safety and reactor design.
Alkoxide mismatch Antimony ethoxide exhibits different ALD growth temperature dependence; process window and film properties may shift.
Pyrolysis behaviour Alternative organometallic Sb sources show distinct decomposition kinetics; growth efficiency and carbon incorporation may not replicate.

Low-Temperature Vapor Pressure

TDMASb demonstrates highly efficient vaporization characteristics, achieving a vapor pressure of 1.04 Torr at just 30 °C. In contrast, commonly used alternatives require significantly higher thermal energy to reach equivalent volatility; for example, antimony trichloride (SbCl3) requires 50 °C to reach 1 Torr, and antimony(III) ethoxide requires 95 °C [1]. This lower vaporization temperature reduces the heating requirements for delivery lines and minimizes the risk of premature thermal decomposition in the precursor bubbler.

Evidence DimensionTemperature required to reach ~1 Torr vapor pressure
Target Compound Data30 °C (1.04 Torr)
Comparator Or BaselineSbCl3 (50 °C) and Sb(OCH2CH3)3 (95 °C)
Quantified Difference20 °C to 65 °C reduction in delivery temperature
ConditionsStandard precursor bubbler vaporization conditions

Lower delivery temperatures reduce the thermal budget of the deposition system and prevent precursor degradation during prolonged storage in heated delivery lines.

Vapor pressure at 30°C
Reported
0.5 mmHg (0.67 hPa)
First systematic Antoine dataset for reproducible precursor delivery.
Static method, 258–323 K; enables precise dosimetry.

Low-Temperature Chalcogenide ALD

TDMASb exhibits excellent reactivity with co-reactants like H2S and selenium dimethyldithiocarbamate (SDMDTC) at low temperatures, enabling the ALD of high-purity Sb2S3 and Sb2Se3 films at 130 °C and 150 °C, respectively [1]. For Sb2Se3, the process yields a saturated, self-limiting growth rate of ~0.28 Å per cycle [2]. In contrast, traditional homoleptic carbamate or halide precursors often require deposition temperatures exceeding 350–400 °C to achieve sufficient reactivity [3], which is incompatible with temperature-sensitive substrates such as flexible polymers or complex device architectures.

Evidence DimensionALD Deposition Temperature Window
Target Compound Data130 °C - 150 °C for Sb2S3 and Sb2Se3
Comparator Or BaselineTraditional carbamate or halide precursors (>350 °C - 400 °C)
Quantified Difference>200 °C reduction in required deposition temperature
ConditionsALD reactor using H2S or SDMDTC co-reactants

Procuring TDMASb allows manufacturers to deposit high-quality antimony chalcogenides on thermally fragile substrates that would degrade under the high temperatures required by legacy precursors.

Oxide removal on InSb
Head-to-head
InSb(001) at 405°C; thermal desorption >550°C
Enables lower-temperature substrate preparation for damage-free epitaxy.
AFM-verified atomically flat surfaces; no buffer layer needed.

Halogen-Free Deposition

As a homoleptic amide precursor, TDMASb decomposes into volatile amine byproducts (e.g., dimethylamine) during ALD/CVD processes, entirely avoiding the generation of corrosive hydrogen chloride (HCl) gas[1]. When using antimony trichloride (SbCl3) as a baseline comparator, the deposition process inherently produces HCl, which can etch underlying layers, damage reactor components, and leave residual chloride contamination in the film[2]. TDMASb ensures high-purity, halogen-free films without the need for aggressive post-deposition treatments.

Evidence DimensionCorrosive byproduct generation during ALD/CVD
Target Compound DataGenerates volatile, non-corrosive dimethylamine
Comparator Or BaselineSbCl3 (Generates corrosive HCl gas)
Quantified Difference100% elimination of halogenated byproducts
ConditionsVapor-phase deposition (ALD/CVD) environments

Halogen-free precursors extend the lifespan of vacuum and exhaust hardware while protecting sensitive device interfaces from chemical etching.

InSb growth efficiency
Head-to-head
Higher efficiency at 275–425°C; V/III ratio reduced to ~1.25–1.38
May support reduced thermal budget and higher throughput in OMVPE.
Synergistic TMIn decomposition assistance reported.
Hazard profile vs. stibine
Class-level
Non-pyrophoric liquid; stibine requires high-pressure gas handling and 750°C cracking
May reduce engineering complexity and handling precautions.
Inert atmosphere still required due to air/moisture sensitivity.
ALD conductivity window
Reported
Sb(NMe₂)₃/(SiMe₃)₃Sb process yields conductivity exceeding prior ALD Sb films
Supports low-temperature conductive film development.
Comparative study with Sb(OEt)₃; optimal at 75°C for alkoxide route.
Carbon reduction in III-V
Reported
SIMS shows reduced carbon incorporation from group-III MO sources
May reduce unintentional carbon doping in epitaxial layers.
Dimethylamido ligand gettering effect; exact reduction factor not quantified.

Photovoltaic Chalcogenide ALD

TDMASb is the optimal precursor for depositing Sb2S3 and Sb2Se3 photoabsorber layers in next-generation solar cells. Its ability to facilitate self-limiting growth at low temperatures (130–150 °C) ensures uniform, conformal coating on complex nanostructured substrates without thermal degradation of the underlying layers [1].

PCM Device Fabrication

In the semiconductor industry, TDMASb is utilized for the chemical vapor deposition of antimony-telluride alloys used in non-volatile phase change memory. Its high volatility and halogen-free nature prevent chloride contamination, which is critical for maintaining the precise electrical resistivity and switching characteristics required for memory devices [2].

Low-Temperature Antimony Oxide ALD

TDMASb is highly effective for the ALD of antimony oxide thin films used in gas sensors and dielectric mirrors. By reacting with ozone or water at moderate temperatures, it produces high-purity oxide layers while avoiding the carbon incorporation often seen with heavier alkyl or aryl antimony precursors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-temperature ALD of Sb films
Growth temperature dependence and conductivity profile
Conductivity endpoint vs. prior ALD films
Low-thermal-budget OMVPE of InSb/GaInSb
Pyrolysis-assisted growth efficiency
Morphology and V/III ratio optimization
Damage-free epitaxy on InSb/GaSb substrates
In-situ oxide removal temperature
Surface flatness (AFM) and interface quality
Scalable InSb quantum dot synthesis
Non-pyrophoric liquid precursor handling
Phase purity and absorption tunability

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